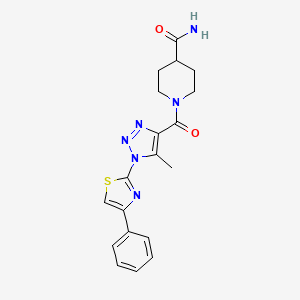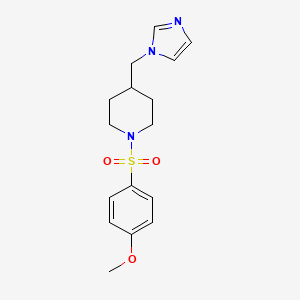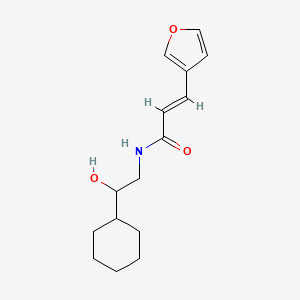
1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds as Enzyme Inhibitors
Research involving similar heterocyclic compounds has highlighted their potential as inhibitors of key enzymes. For instance, compounds derived from piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids, which could have implications in the development of therapeutic agents for cardiovascular diseases and inflammatory disorders (Thalji et al., 2013).
Antimicrobial and Antiviral Activities
Compounds featuring thiazole and triazole moieties, similar to the structure of interest, have been studied for their antimicrobial and antiviral properties. New derivatives of piperazine doped with Febuxostat, exhibiting a thiazole component, showed promising antimicrobial and antiviral activities, which could be of significance in designing new treatments against resistant bacterial strains and viral infections (Reddy et al., 2013).
Synthesis and Biological Evaluation
The synthetic routes to create heterocyclic compounds, including triazole derivatives, have been explored, showing a wide range of biological activities. A study on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents emphasizes the potential of such compounds in addressing the need for new antimicrobials due to rising resistance levels (Jadhav et al., 2017).
Antituberculosis Activity
The antituberculosis activity of certain heterocyclic carboxamides, showcasing a similar molecular framework to the compound , has been investigated. This research provides insights into the potential application of such compounds in developing novel therapeutic agents against tuberculosis, a major global health issue (Foks et al., 2004).
Properties
IUPAC Name |
1-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-16(18(27)24-9-7-14(8-10-24)17(20)26)22-23-25(12)19-21-15(11-28-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQIKAFSYWFMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)
![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)


![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)
![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)
![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964488.png)


![Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate](/img/structure/B2964491.png)

